molecular formula C7H6BrF2N B8694841 3-Bromo-5-(difluoromethyl)aniline

3-Bromo-5-(difluoromethyl)aniline

Cat. No. B8694841
M. Wt: 222.03 g/mol
InChI Key: OMHYJQZNAXHGQH-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

Iron (1.99 g, 35.7 mmol) was added to a vigorously stirred mixture of 1-bromo-3-(difluoromethyl)-5-nitrobenzene (1.80 g, 7.14 mmol) and NH4Cl (0.191 g, 3.57 mmol) in ethanol (30 mL) and water (15 mL). The mixture was heated to 95° C. for 2 h. It was then diluted with ethyl acetate while still hot and filtered over Celite. The filtrate was washed with dilute aqueous NaHCO3 and brine. After solvent evaporation the residue was purified through a silica plug, eluting with 1:5 ethyl acetate:hexanes to yield 3-bromo-5-(difluoromethyl)aniline (1.3 g, 5.86 mmol, 82%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0.191 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.99 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([CH:11]([F:13])[F:12])[CH:3]=1.[NH4+].[Cl-]>C(O)C.O.C(OCC)(=O)C.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([CH:11]([F:12])[F:13])[CH:3]=1)[NH2:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)[N+](=O)[O-])C(F)F
Name
Quantity
0.191 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
1.99 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over Celite
WASH
Type
WASH
Details
The filtrate was washed with dilute aqueous NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
After solvent evaporation the residue
CUSTOM
Type
CUSTOM
Details
was purified through a silica plug
WASH
Type
WASH
Details
eluting with 1:5 ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(N)C=C(C1)C(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.86 mmol
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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